Casuarinin
Description
Contextualization of Casuarinin within the Ellagitannin Class of Natural Products
This compound belongs to the ellagitannin class, which is a diverse group of hydrolyzable tannins. wikipedia.orgmdpi.com Hydrolyzable tannins are polyphenols characterized by a sugar core, typically glucose, esterified with gallic acid and/or hexahydroxydiphenic acid (HHDP) units. wikipedia.orgmdpi.comnih.gov Ellagitannins are distinguished from gallotannins by the presence of HHDP units, which are formed by the oxidative linkage of galloyl groups through C-C bonds, whereas gallotannins have galloyl groups linked by depside bonds. wikipedia.org
Ellagitannins are broadly classified based on their structural features, including monomeric, dimeric, oligomeric, polymeric, and C-glycosidic forms. mdpi.comnih.govnih.gov Monomeric ellagitannins contain a single HHDP group bound to a glucoside core. nih.gov this compound is specifically categorized as a C-glycosidic ellagitannin. nih.govnih.gov This classification highlights a key structural feature: the presence of a C-glycosidic bond between the open-chain glucose moiety and a phenol (B47542) aromatic ring. researchgate.netresearchgate.netresearchgate.net This structure typically involves an open-chain glucose esterified with two (S)-hexahydroxydiphenoyl (HHDP) groups, with one HHDP group forming a C-glycosidic bond with the glucose. researchgate.netresearchgate.net
Examples of other ellagitannins include casuarictin (B1680760), castalagin, vescalagin (B1683822), punicalagin, and tellimagrandin II. wikipedia.orgnih.govwikipedia.org The structural diversity among ellagitannins arises from variations in the position, frequency, and stereochemistry of HHDP units, the degree of galloylation, and the anomeric stereochemistry of the sugar moieties. nih.gov
Historical Trajectory of this compound Isolation and Initial Scientific Investigations
This compound was initially isolated from Casuarina stricta. nih.gov Its structure, along with that of casuarictin, was reported in early studies on the ellagitannins of the Casuarinaceae family. nih.gov Early scientific investigations focused on determining the chemical structure of this compound and understanding its place among other hydrolyzable tannins. This involved detailed structural analyses, including the identification of the C-glycosidic bond and the arrangement of galloyl and HHDP groups around the glucose core. researchgate.netresearchgate.net
The structural elucidation of ellagitannins, including this compound, has been a complex process, with some structures undergoing revision over time as analytical techniques improved. mdpi.com Initial structural determinations relied on methods such as methylation/degradation and spectroscopic analysis, including NMR. mdpi.com For instance, the structure of corilagin (B190828), another ellagitannin, underwent revisions as more advanced techniques provided clearer insights into its axial chirality. mdpi.com Similarly, the precise structural features and stereochemistry of this compound were critical aspects of these early investigations. researchgate.netresearchgate.net
Current Significance of this compound as a Focus for Academic Research
This compound continues to be a significant focus in academic research due to its diverse and promising biological activities. Studies are exploring its potential in various areas, including its antioxidant, anti-inflammatory, and anticancer properties. ssjournals.co.inontosight.ai
Detailed research findings highlight several areas of investigation:
Anticancer Activity: this compound has demonstrated antiproliferative effects in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cells. ssjournals.co.inthegoodscentscompany.comjelsciences.comthieme-connect.com Research indicates that this compound can induce apoptosis and block cell cycle progression, specifically in the G0/G1 phase. jelsciences.comthieme-connect.comgriffith.edu.au Studies suggest that mechanisms may involve the upregulation of p21/WAF1 expression and the activation of the Fas/Fas ligand apoptotic system. thieme-connect.com
Gastroprotective Effects: Research in animal models has shown that this compound exhibits gastroprotective activity against ethanol-induced gastric ulcers. thieme-connect.com This protective effect is attributed to its anti-inflammatory, antioxidant, and antiapoptotic properties. thieme-connect.com Studies have measured reductions in ulcer area and improvements in markers such as mucin content, acidity, reduced glutathione (B108866), catalase, and prostaglandin (B15479496) E2 levels, while attenuating levels of malondialdehyde, TNF-α, and caspase-3. thieme-connect.com
Skeletal Muscle Satellite Cell Activation: More recent research has identified this compound as an active compound in lemon myrtle extract that can activate skeletal muscle satellite cells (SCs) both in vitro and in vivo. researchgate.netresearchgate.netffhdj.comnih.gov This activation is associated with the upregulation of interleukin-6 (IL-6) mRNA expression in SCs. researchgate.netresearchgate.netnih.gov These findings suggest a potential role for this compound in interventions aimed at improving sarcopenia. researchgate.netnih.gov
The ongoing research into this compound underscores its potential as a bioactive compound with diverse applications, driving further investigations into its mechanisms of action and potential uses.
Detailed Research Findings: Examples
| Research Area | Key Findings | Source |
| Anticancer (MCF-7 cells) | Inhibits proliferation, induces apoptosis, blocks G0/G1 phase, increases p21/WAF1, enhances Fas/APO-1 and Fas ligand expression. thieme-connect.com | Terminalia arjuna bark thieme-connect.com |
| Gastroprotection (Ethanol-induced) | Reduces ulcer area, increases mucin, reduces acidity, increases antioxidants (GSH, catalase, PGE2), reduces MDA, TNF-α, caspase-3. thieme-connect.com | Melaleuca leucadendra thieme-connect.com |
| Satellite Cell Activation | Activates skeletal muscle satellite cells in vitro and in vivo, upregulates IL-6 mRNA expression. researchgate.netresearchgate.netnih.gov | Lemon Myrtle (Backhousia citriodora) nih.gov |
Note: This table provides examples of detailed research findings discussed in the text. Actual interactive data tables would allow for sorting and filtering.
Structure
2D Structure
Properties
Molecular Formula |
C41H28O26 |
|---|---|
Molecular Weight |
936.6 g/mol |
IUPAC Name |
[(10R,11R)-10-[(14R,15S,19S)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2/t16-,32+,34-,35+,36+/m1/s1 |
InChI Key |
MMQXBTULXAEKQE-VSLJGAQWSA-N |
SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H]5[C@H](C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Synonyms |
casuarinin |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Casuarinin
Total Synthesis Methodologies of Casuarinin
The total synthesis of this compound is a significant achievement in natural product chemistry, demanding precise control over stereochemistry and the strategic formation of complex linkages.
Elucidation of Key Synthetic Routes and Stereoselective Approaches
A landmark in the synthesis of this compound was reported by Wakamori, Yamada, and their colleagues in 2020. nih.govacs.orgacs.org Their approach elegantly addresses the formidable challenge of constructing the C-glycosidic bond with complete stereoselectivity. nih.govacs.org A cornerstone of their strategy is the use of a benzyl (B1604629) oxime group, which serves a dual purpose: facilitating the opening of the glucopyranose ring and acting as a scaffold to direct the formation of the C-glycoside. nih.govresearchgate.netjst.go.jp
The synthesis commences with a known diol derived from D-glucose. acs.org Through a series of protection and acylation steps, gallic acid derivatives are introduced, which are the precursors to the HHDP groups. acs.org A key transformation involves the oxidative coupling of two galloyl groups to form the stereochemically defined (S)-HHDP moiety. acs.org
The pivotal step in the synthesis is the intramolecular Friedel-Crafts-type C-glycosylation. acs.orgacs.org Treatment of a key intermediate with hydrochloric acid in tetrahydrofuran (B95107) accomplishes several transformations in a single pot: the removal of methoxymethyl (MOM) protecting groups, the release of the benzyloxyamine, and the desired C-C bond formation. acs.org This acid-mediated cyclization proceeds with complete diastereoselectivity, yielding the desired (1R)-isomer of this compound as a single product. acs.orgacs.org This high degree of stereocontrol is a significant feature of this synthetic route. acs.org
Key Features of the Total Synthesis Route:
| Step | Description | Significance |
| Oxime Formation | Introduction of a benzyl oxime group to the glucose core. | Facilitates the opening of the pyranose ring and acts as a scaffold for C-glycosylation. nih.govresearchgate.net |
| HHDP Group Formation | Oxidative coupling of galloyl precursors to form the (S)-hexahydroxydiphenoyl groups. | Constructs the characteristic biaryl linkages of ellagitannins. acs.org |
| C-Glycosylation | Acid-mediated intramolecular Friedel-Crafts-type reaction. | Forms the crucial C-glycosidic bond with complete stereoselectivity. acs.orgacs.org |
Contemporary Challenges and Innovations in this compound Total Synthesis
The primary challenge in the total synthesis of this compound, and C-glycosidic ellagitannins in general, lies in the stereocontrolled formation of the C-glycosidic bond. researchgate.netnih.gov The strategy developed by Wakamori and Yamada, utilizing an oxime as an internal electrophile, represents a significant innovation to overcome this hurdle. acs.orgacs.org This method circumvents the difficulties associated with traditional glycosylation methods, which often yield mixtures of anomers.
Another challenge is the construction of the atropisomeric HHDP units. The oxidative coupling of galloyl groups must be controlled to produce the desired stereoisomer. The use of copper(II) chloride and butylamine (B146782) has proven effective in achieving the desired (S)-configuration of the HHDP groups in the synthesis of this compound. acs.org
Divergent Synthesis of this compound and Related Analogues
A divergent synthetic approach allows for the preparation of multiple related compounds from a common intermediate. This is particularly valuable for creating a library of analogues for structure-activity relationship (SAR) studies.
Synthetic Methodologies for this compound Analogue Development
Building upon the principles of the total synthesis, a divergent synthesis of this compound and its stereoisomer, stachyurin, was developed. nih.gov This methodology also focuses on the reactivity of the C-glycosidic bond and allows for the selective introduction of different functional groups. researchgate.netnih.gov
This divergent approach enables the modification of various parts of the this compound scaffold. For instance, by using different gallic acid derivatives in the initial acylation steps, analogues with modified aromatic rings can be synthesized. Furthermore, the functional groups on the open-chain glucose core can be altered prior to the key C-glycosylation step, leading to a wider range of derivatives. The proposed synthetic route is designed to be adaptable for the preparation of various analogues, which is crucial for detailed SAR studies. acs.org
Principles of Structural Design for Novel this compound Derivatives in Research
The design of novel this compound derivatives is guided by the desire to understand the relationship between its chemical structure and biological activity. The synthetic methodologies developed provide the tools to systematically modify the molecule and probe the importance of different structural features.
Key Principles for Derivative Design:
Modification of the HHDP Groups: The number and position of hydroxyl groups on the aromatic rings are critical for the antioxidant and other biological activities of polyphenols. Synthesizing analogues with altered hydroxylation patterns or with other substituents on the aromatic rings can help to elucidate the pharmacophore.
Alteration of the Glucose Core: The open-chain glucose moiety serves as the scaffold for the molecule. Modifications to the hydroxyl groups of the glucose unit, for example, through esterification or etherification, could influence the molecule's solubility, bioavailability, and interaction with biological targets.
Stereochemical Variations: The divergent synthesis allows for the creation of stereoisomers of this compound, such as stachyurin. nih.gov Comparing the biological activities of these stereoisomers can provide insights into the importance of the three-dimensional arrangement of the molecule for its function.
The ability to synthesize this compound and its analogues opens the door to a deeper understanding of its biological functions and potential therapeutic applications. The elegant and innovative synthetic strategies that have been developed are a testament to the power of modern organic chemistry to unravel and harness the complexities of the natural world.
Advanced Structural Characterization and Analytical Methodologies
Spectroscopic Techniques for Casuarinin Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of this compound, providing detailed insights into its atomic composition, connectivity, and three-dimensional shape.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a detailed picture of the molecular structure of this compound. researchgate.net Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the stereochemistry of the molecule can be determined.
The structural elucidation of this compound has been achieved through various NMR experiments. clockss.org One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the different types of protons and carbons present in the molecule. For instance, early structural studies of this compound identified key proton signals characteristic of its structure. clockss.org In acetone-d₆, the ¹H-NMR spectrum of this compound shows a singlet at δ 7.12 ppm, corresponding to the two protons of the galloyl group. clockss.org Additionally, three other aromatic protons appear as singlets at δ 6.78, 6.56, and 6.49 ppm. clockss.org The seven protons of the open-chain glucose core resonate in the region of δ 4.06-5.64 ppm. clockss.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structure by establishing correlations between neighboring protons and between protons and carbons. mdpi.com These methods allow for the unambiguous assignment of all proton and carbon signals, which is essential for confirming the complex polycyclic structure of this compound and its C-glycosidic nature. researchgate.net
Furthermore, NMR spectroscopy is instrumental in determining the conformation of the molecule in solution. scispace.com Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing insights into their spatial proximity and thus the molecule's preferred three-dimensional arrangement.
Table 1: Partial ¹H NMR Chemical Shift Data for this compound (Solvent: Acetone-d₆)
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Number of Protons |
| Galloyl group | 7.12 | s | 2H |
| Aromatic | 6.78 | s | 1H |
| Aromatic | 6.56 | s | 1H |
| Aromatic | 6.49 | s | 1H |
| Sugar protons | 4.06-5.64 | m | 7H |
Data sourced from Okuda, T., et al. (1982). clockss.org
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through its fragmentation patterns. cas.cn High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental formula. The molecular formula for this compound is C₄₁H₂₈O₂₆. ceon.rs
When coupled with liquid chromatography (LC-MS), the mass spectrum of this compound can be obtained. The mass spectrum of this compound typically shows a deprotonated molecular ion [M-H]⁻ in negative ion mode. The fragmentation of this parent ion provides valuable structural information. For instance, the fragmentation pattern of this compound reveals the loss of specific moieties, such as galloyl groups and parts of the hexahydroxydiphenoyl (HHDP) groups, which are characteristic of ellagitannins. researchgate.net A detailed analysis of the fragmentation pathways helps to confirm the sequence and linkage of the different phenolic units to the glucose core.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₁H₂₈O₂₆ |
| Exact Mass | 936.0869 u |
| Molecular Weight | 936.65 g/mol |
Data sourced from MedKoo Biosciences and PubChem.
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is characteristic of ellagitannins, showing strong absorption bands in the ultraviolet region. Typically, ellagitannins exhibit two main absorption maxima, one around 210-220 nm and another broader band between 250 and 280 nm. mdpi.com These absorptions are due to the electronic transitions within the aromatic rings of the galloyl and HHDP moieties.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the this compound molecule. The IR spectrum of tannins, including this compound, is dominated by a broad and strong absorption band in the region of 3700-3000 cm⁻¹, which is characteristic of the stretching vibrations of the numerous hydroxyl (O-H) groups. orgchemboulder.com Sharp peaks around 2927 cm⁻¹ can be attributed to C-H stretching vibrations. orgchemboulder.com The presence of ester linkages and aromatic rings is indicated by characteristic bands for C=O stretching (around 1730-1705 cm⁻¹) and C=C aromatic stretching (around 1614 cm⁻¹ and 1452 cm⁻¹), respectively. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule and can be used as a fingerprinting technique. Although less commonly reported for specific ellagitannins like this compound, Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for the analysis of the carbon skeleton and aromatic rings.
Chromatographic Methods for this compound Analysis
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex plant extracts.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for the analysis of this compound in plant extracts. nih.gov These techniques separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). Reversed-phase HPLC with a C18 column is commonly employed for the separation of polyphenols like this compound.
HPLC and UHPLC methods are widely used for:
Chemical Profiling: Creating a "fingerprint" of a plant extract to identify the presence of this compound and other related polyphenols. nih.gov
Quantification: Determining the concentration of this compound in an extract by comparing its peak area to that of a known standard.
Isolation: Purifying this compound from a crude extract for further structural and biological studies.
UHPLC offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, making it a powerful tool for the rapid screening of numerous samples. nih.govhumanjournals.com When coupled with a Diode Array Detector (DAD) or a mass spectrometer, HPLC and UHPLC provide both quantitative and structural information in a single analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. mdpi.com Due to its high molecular weight and low volatility, this compound itself is not directly analyzed by GC-MS. However, GC-MS plays a crucial role in the associated phytochemical screening of plant extracts that contain this compound. phytopharmajournal.com
Many plants that produce this compound also synthesize a variety of other secondary metabolites, such as terpenoids, steroids, fatty acids, and simple phenolics, which are amenable to GC-MS analysis. dergipark.org.tr Therefore, GC-MS is used to:
Identify the volatile and semi-volatile constituents of a plant extract, providing a more comprehensive phytochemical profile.
Characterize the chemical composition of essential oils obtained from this compound-containing plants.
Emerging Analytical Strategies for Complex Natural Product Research (e.g., Genomics-assisted Approaches)
The structural complexity of natural products like this compound presents significant challenges for discovery and characterization. Traditional methods often rely on activity-guided fractionation, which can be time-consuming and may overlook novel compounds. Modern research is increasingly adopting integrated, technology-driven strategies to overcome these hurdles. Genomics-assisted approaches, in particular, are revolutionizing the field by linking an organism's genetic potential to its chemical output rsc.org.
Genome mining has become a cornerstone of modern natural product discovery nih.govmdpi.com. This process involves the bioinformatic analysis of an organism's sequenced genome to identify biosynthetic gene clusters (BGCs). BGCs are physically clustered groups of genes that collectively encode the enzymatic machinery for the synthesis of a specific secondary metabolite nih.gov. For complex polyphenols like ellagitannins, identifying the genes for enzymes involved in the shikimate pathway, gallic acid formation, and subsequent oxidative couplings is key. Algorithms such as antiSMASH can analyze genomic data to find potential BGCs and even predict the core structures of the metabolites they produce nih.gov. This predictive power allows researchers to target organisms that are likely to produce novel or interesting compounds, moving beyond random screening to a more hypothesis-driven discovery process rsc.org.
Integrating genomics with other "omics" technologies, such as transcriptomics and metabolomics, provides a more dynamic view of natural product biosynthesis rsc.org. While genomics reveals the biosynthetic potential, transcriptomics (analyzing RNA transcripts) shows which BGCs are actively being expressed under specific conditions. Metabolomics, the large-scale study of small molecules, provides a snapshot of the chemical compounds actually being produced rsc.org. By correlating these datasets, researchers can directly link specific genes to the production of known compounds like this compound or identify the products of previously uncharacterized "silent" or cryptic BGCs mdpi.comnih.gov. This integrated approach is crucial for understanding the biosynthesis of ellagitannins and discovering new derivatives rsc.org.
For a compound like this compound, a genomics-assisted workflow would involve:
Sequencing the Genome: Obtaining the full genome of a known this compound-producing plant, such as Casuarina stricta or Punica granatum.
Bioinformatic Analysis: Using genome mining tools to identify the BGC responsible for ellagitannin biosynthesis. This would involve searching for genes encoding enzymes homologous to those known to participate in the synthesis of pentagalloyl-glucose and subsequent oxidative coupling reactions utu.fi.
Transcriptomic Profiling: Analyzing gene expression in tissues where this compound is abundant (e.g., leaves or fruit pericarp) to confirm that the identified BGC is active.
Metabolomic Correlation: Using high-resolution mass spectrometry and NMR to profile the metabolites in the same tissues and correlating the presence of this compound and its precursors with the expression of the BGC genes.
This strategy not only validates the biosynthetic pathway of a known compound but also opens the door to discovering novel ellagitannins by identifying related but uncharacterized metabolites linked to the same or similar BGCs. Furthermore, understanding the genetic blueprint allows for metabolic engineering, where the BGC can be expressed in a heterologous host (like yeast or E. coli) to produce the compound in larger quantities or to create novel analogues through combinatorial biosynthesis nih.gov. These emerging strategies represent a paradigm shift, moving natural product research from a process of mere observation to one of targeted discovery and rational design rsc.orgwur.nl.
Interactive Data Table: Key Methodologies in Genomics-Assisted Natural Product Research
| Methodology | Description | Application to this compound Research | Key References |
| Genome Mining | Bioinformatic analysis of sequenced genomes to identify biosynthetic gene clusters (BGCs) that encode pathways for secondary metabolites. | Identification of the specific BGC responsible for the biosynthesis of this compound and other ellagitannins in plants like Casuarina or Punica species. | nih.govmdpi.com |
| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome) to determine which genes are actively being expressed in a cell or tissue. | Confirming the activity of the putative ellagitannin BGC in tissues known to accumulate this compound. | rsc.org |
| Metabolomics | Large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. | Correlating the presence of this compound, its precursors (e.g., pentagalloyl-glucose), and metabolites with the expression of BGCs. | rsc.orgmdpi.com |
| Integrated Omics | Combining genomics, transcriptomics, proteomics, and metabolomics data to create a comprehensive understanding of a biological system. | Establishing a definitive link between the genes, the enzymes they encode, and the final production of this compound, and discovering novel related compounds. | rsc.orgnih.gov |
Biological Activities and Mechanistic Investigations of Casuarinin
Anti-inflammatory Research
In vitro studies have provided substantial evidence for the anti-inflammatory potential of casuarinin, primarily by investigating its effects on cellular signaling cascades and the production of pro-inflammatory molecules.
Modulation of Inflammatory Signaling Pathways in in vitro Cellular Models
This compound has been shown to modulate critical signaling pathways involved in the inflammatory response within cellular contexts.
Regulation of Nuclear Factor-kappa B (NF-κB) Activation
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that plays a central role in the expression of numerous genes involved in inflammation. In vitro research indicates that this compound can significantly inhibit TNF-α-induced NF-κB activation in human keratinocyte cell lines, such as HaCaT cells researchgate.netnih.gov. This inhibition contributes to its anti-inflammatory effects by reducing the downstream expression of pro-inflammatory genes regulated by NF-κB researchgate.netnih.gov. Studies have demonstrated that this compound suppresses the immunoexpression of NF-κB in cellular models thieme-connect.com.
Inhibition of Signal Transducer and Activator of Transcription 1 (STAT1)
Signal Transducer and Activator of Transcription 1 (STAT1) is another key transcription factor involved in inflammatory signaling, particularly in response to cytokines like interferon-gamma (IFN-γ). This compound has been found to suppress the activation of STAT1 induced by TNF-α/IFN-γ in HaCaT cells researchgate.net. This inhibition of STAT1 activation is proposed as a mechanism by which this compound reduces the production of certain chemokines researchgate.net.
Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK)
Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, are crucial signaling cascades that mediate cellular responses to inflammatory stimuli. Research indicates that this compound can inhibit the activation of p38 MAPK in a dose-dependent manner in HaCaT cells stimulated with TNF-α researchgate.netnih.gov. This inhibition of p38 MAPK activation is suggested to contribute to the suppression of NF-κB and STAT1 activation, thereby reducing the expression of inflammatory mediators researchgate.net. This compound has also been shown to inhibit ERK (Extracellular signal-regulated kinase), another MAPK, in a dose-dependent manner nih.gov.
Effects on Cytokine and Chemokine Expression (e.g., TARC/CCL17, MDC/CCL22, TNF-α)
This compound impacts the expression levels of various cytokines and chemokines, which are signaling molecules that regulate immune and inflammatory responses. In HaCaT cells stimulated with TNF-α/IFN-γ, this compound has been shown to suppress the expression of thymus and activation regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22) at both mRNA and protein levels researchgate.net. Furthermore, pretreatment with this compound has been shown to decrease TNF-α-induced pro-inflammatory mediators, including IL-1β, IL-6, IL-8, and MCP-1 (also known as CCL2) nih.gov. While TNF-α is used as a stimulus in many studies, this compound has been shown to attenuate ethanol-increased levels of TNF-α in a different context thieme-connect.com.
The following table summarizes some observed effects of this compound on cytokine and chemokine expression in in vitro models:
| Inflammatory Mediator | Effect of this compound (in vitro) | Cellular Model | Stimulus | Source |
| TARC/CCL17 | Suppressed expression (mRNA and protein) | HaCaT cells | TNF-α/IFN-γ | researchgate.net |
| MDC/CCL22 | Suppressed expression (mRNA and protein) | HaCaT cells | TNF-α/IFN-γ | researchgate.net |
| IL-1β | Decreased expression | HaCaT cells | TNF-α | nih.gov |
| IL-6 | Decreased expression | HaCaT cells | TNF-α | nih.gov |
| IL-8 | Decreased expression | HaCaT cells | TNF-α | nih.gov |
| MCP-1/CCL2 | Decreased expression | HaCaT cells | TNF-α | nih.gov |
| TNF-α | Attenuated levels | Not specified (related to ethanol-induced effects) | Ethanol | thieme-connect.com |
Anticancer Research
Investigations into the anticancer potential of this compound have primarily focused on its effects on cancer cell proliferation and viability in laboratory settings using cell lines. researchgate.net
Cell Cycle Modulation in Neoplastic Cells (in vitro models)
The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. medchemexpress.com Studies have examined how this compound influences this process in cancer cells.
Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)
This compound has been shown to inhibit cancer cell proliferation by blocking their progression through the cell cycle. researchgate.net Specifically, studies using human breast adenocarcinoma MCF-7 cells have demonstrated that this compound can induce cell cycle arrest in the G0/G1 phase. researchgate.net This arrest prevents cells from entering the DNA replication phase (S phase) and subsequent division. One proposed mechanism for this G0/G1 arrest involves the increased expression of the cell cycle inhibitor p21/WAF1. researchgate.net
The following table summarizes findings on cell cycle arrest induced by this compound in MCF-7 cells:
| Cell Line | Effect on Cell Cycle Phase | Key Molecular Event(s) | Source |
| MCF-7 | G0/G1 arrest | Increased p21/WAF1 expression | researchgate.net |
Note: Data is based on in vitro studies.
Apoptosis Induction Mechanisms (in vitro cellular models)
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. nih.govmdpi.commdpi.com Cancer cells often evade apoptosis, contributing to tumor growth and resistance to therapy. mdpi.comnih.gov this compound has been reported to induce apoptosis in various cancer cell lines. researchgate.netmedchemexpress.com
Caspase Pathway Activation (e.g., Caspase-3, Caspase-8, Caspase-9)
Caspases are a family of proteases that play a central role in the execution phase of apoptosis. nih.govmdpi.comnih.gov The activation of initiator caspases (like Caspase-8 and Caspase-9) leads to the activation of executioner caspases (like Caspase-3), which dismantle cellular components. mdpi.comnih.govnih.gov Research suggests that this compound can activate caspase pathways in cancer cells. While direct evidence for this compound activating specific caspases like Caspase-3, Caspase-8, and Caspase-9 was sought, the search results primarily discuss caspase activation in the context of other tannins or general apoptosis mechanisms. mdpi.comnih.govnih.govjelsciences.comiyte.edu.trbiomolther.org However, the induction of apoptosis by this compound strongly implies the involvement of caspase cascades. researchgate.netmedchemexpress.com
Studies on other compounds, such as corilagin (B190828) (another tannin), have shown activation of Caspase-8, Caspase-9, and Caspase-3 in gastric cancer cells, indicating that tannins can operate through these pathways. jelsciences.com The extrinsic apoptotic pathway involves the activation of Caspase-8, while the intrinsic (mitochondrial) pathway involves Caspase-9, both converging on the activation of executioner caspases like Caspase-3. mdpi.comnih.govnih.gov
Regulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2, Bcl-XL)
The Bcl-2 protein family comprises both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax) members that regulate the mitochondrial apoptosis pathway. mdpi.combiomolther.orgoncotarget.comnih.govmdpi.com The balance between these proteins determines a cell's susceptibility to apoptosis. nih.gov An increase in the Bax/Bcl-2 ratio generally promotes apoptosis. biomolther.orgnih.gov
While specific detailed findings on this compound's direct regulation of Bax, Bcl-2, and Bcl-XL in the provided search results are limited, studies on other tannins and general apoptosis mechanisms highlight the critical role of these proteins. mdpi.comjelsciences.combiomolther.orgoncotarget.comnih.govmdpi.com For instance, decreasing the Bcl-2/Bax ratio can induce mitochondrial cytochrome C release, a key event in the mitochondrial apoptosis pathway. jelsciences.com
Engagement of the Mitochondrial Apoptosis Pathway
The mitochondrial (intrinsic) apoptosis pathway is a major route for inducing programmed cell death, triggered by various intracellular stresses. mdpi.commdpi.comiyte.edu.trnih.gov This pathway is regulated by the Bcl-2 family proteins and involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent caspase activation. mdpi.comjelsciences.comnih.gov
Although direct detailed evidence specifically linking this compound to the engagement of the mitochondrial apoptosis pathway with data tables was not prominently found in the immediate search results, the reported induction of apoptosis by this compound researchgate.netmedchemexpress.com and the known mechanisms of action of other tannins jelsciences.com suggest its potential involvement in this pathway. The regulation of Bcl-2 family proteins and the activation of caspases are integral components of the mitochondrial apoptosis pathway. mdpi.comjelsciences.comnih.govnih.gov
Inhibition of Cancer Cell Proliferation (in vitro studies)
In vitro studies have explored the ability of this compound to inhibit the proliferation of various cancer cell lines. Research indicates that this compound can impede the growth of human breast adenocarcinoma MCF-7 cells. thieme-connect.deresearchgate.net This antiproliferative effect is associated with the induction of apoptosis and the blockage of cell cycle progression. thieme-connect.deresearchgate.net Specifically, this compound has been shown to arrest the cell cycle in the G0/G1 phase in MCF-7 cells. thieme-connect.denih.govresearchgate.net Mechanistically, this cell cycle arrest is linked to an increase in the expression of p21/WAF1. thieme-connect.deresearchgate.net Apoptosis induced by this compound in MCF-7 cells may involve the Fas/APO-1 and Fas ligand (FasL) apoptotic system. thieme-connect.deresearchgate.net Studies have reported an enhancement in Fas/APO-1 and its membrane-bound and soluble forms of ligands (mFasL and sFasL) in MCF-7 cells treated with this compound. thieme-connect.deresearchgate.net this compound has also been reported to induce apoptosis and cell cycle arrest in human non-small cell lung cancer A549 cells. thegoodscentscompany.com
Here is a summary of in vitro cancer cell proliferation inhibition findings:
| Cancer Cell Line | Effect on Proliferation | Mechanism | References |
|---|---|---|---|
| MCF-7 | Inhibition | Apoptosis induction, G0/G1 cell cycle arrest, increased p21/WAF1, Fas/FasL pathway | thieme-connect.denih.govresearchgate.net |
| A549 | Inhibition | Apoptosis induction, cell cycle arrest | nih.govthegoodscentscompany.com |
Investigation of Antimetastatic Effects in Preclinical Models
Research into the antimetastatic effects of this compound in preclinical models is an area of ongoing investigation. While the provided search results highlight the antimetastatic potential of other compounds found in sources like pomegranate, which also contains this compound, direct detailed findings specifically on this compound's antimetastatic effects in preclinical models were not extensively available within the search results. mums.ac.irnih.gov General mechanisms by which compounds might exert antimetastatic effects in preclinical models include influencing cell-cell and cell-extracellular matrix adhesions, modulating cytoskeleton dynamics, and regulating processes like anoikis and chemotaxis. mums.ac.irnih.gov Further dedicated studies are needed to elucidate the specific role and mechanisms of this compound in inhibiting metastasis in preclinical settings.
Angiogenesis Inhibition in Preclinical Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. frontiersin.orgnih.gov Inhibiting angiogenesis is a strategy in cancer therapy. frontiersin.orgnih.gov Similar to antimetastatic effects, detailed preclinical data specifically focusing on this compound's angiogenesis inhibition were not prominently featured in the provided search results. However, ellagitannins, the class of compounds to which this compound belongs, have been reported to inhibit angiogenesis in in vitro and in vivo prostate cancer models. nih.gov This inhibition can involve reducing endothelial cell growth and binding to vascular endothelial growth factor receptors (VEGFRs). nih.gov While the broader class of ellagitannins shows promise in this area, specific preclinical studies detailing this compound's direct impact on angiogenesis were not readily found. nih.govfrontiersin.orgnih.govijstemcell.comkuleuven.be
Antiviral Research
This compound has demonstrated significant antiviral activity in in vitro models, particularly against herpes simplex virus type 2 (HSV-2). researchgate.netcapes.gov.brnih.govresearchgate.net
Inhibition of Viral Attachment and Penetration (in vitro models)
In vitro studies have shown that this compound can interfere with the early stages of viral infection, specifically inhibiting viral attachment and penetration into host cells. Research on HSV-2 has indicated that this compound prevents the attachment of the virus to cells. researchgate.netcapes.gov.brnih.govresearchgate.net Furthermore, it has also exhibited activity in inhibiting viral penetration. researchgate.netcapes.gov.brnih.govresearchgate.net This suggests that this compound can block the entry of the virus into the host cell, thereby preventing infection.
Interference with Late-Stage Viral Replication Events (in vitro)
Beyond the initial stages of infection, this compound has also been reported to interfere with late-stage viral replication events in vitro. Studies on HSV-2 have concluded that this compound possesses anti-herpesvirus activity by disturbing late event(s) of infection. researchgate.netcapes.gov.brnih.gov This indicates that this compound's antiviral mechanism is not limited to preventing entry but also affects processes occurring after the virus has entered the host cell.
Virucidal Properties of this compound (in vitro assays)
In addition to inhibiting viral entry and replication, this compound has demonstrated virucidal properties in in vitro assays. Virucidal activity refers to the ability of a compound to directly inactivate virus particles. Studies have shown that this compound is virucidal at a concentration of 25 µM, significantly reducing viral titers. researchgate.netcapes.gov.brnih.govresearchgate.net For instance, at this concentration, this compound reduced HSV-2 viral titers up to 100,000-fold. researchgate.netcapes.gov.brnih.govresearchgate.net This indicates that this compound can directly neutralize the virus particles, rendering them non-infectious.
Here is a summary of in vitro antiviral findings against HSV-2:
| Antiviral Activity | Observation in vitro Studies | References |
|---|---|---|
| Inhibition of Viral Attachment | Yes | researchgate.netcapes.gov.brnih.govresearchgate.net |
| Inhibition of Viral Penetration | Yes | researchgate.netcapes.gov.brnih.govresearchgate.net |
| Interference with Late Replication | Yes | researchgate.netcapes.gov.brnih.gov |
| Virucidal Properties | Yes | researchgate.netcapes.gov.brnih.govresearchgate.net |
| Virucidal Concentration (HSV-2) | 25 µM | researchgate.netcapes.gov.brnih.govresearchgate.net |
| Reduction in Viral Titers (HSV-2) | Up to 100,000-fold at 25 µM | researchgate.netcapes.gov.brnih.govresearchgate.net |
Specific Antiviral Activities (e.g., against Herpes Simplex Virus Type 2)
This compound has demonstrated antiviral activity against Herpes Simplex Virus Type 2 (HSV-2) in vitro. Research indicates that this compound can inhibit HSV-2 infection by interfering with several stages of the viral replication cycle. Studies have shown that this compound prevents the attachment and penetration of HSV-2 into cells. researchgate.netcapes.gov.brnih.gov Furthermore, it has been observed to disturb late events of infection. researchgate.netcapes.gov.brnih.gov
In in vitro assays, this compound exhibited inhibitory concentration (IC50) values of 3.6 ± 0.9 µM in XTT assays and 1.5 ± 0.2 µM in plaque reduction assays against HSV-2. researchgate.netcapes.gov.brnih.gov The selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, was reported as 25 for XTT assays and 59 for plaque reduction assays, indicating a favorable therapeutic index in these specific in vitro conditions. researchgate.netcapes.gov.brnih.gov this compound maintained its antiviral activity even when added 12 hours after infection. researchgate.netcapes.gov.brnih.gov At a concentration of 25 µM, this compound was found to be virucidal, significantly reducing viral titers by up to 100,000-fold. researchgate.netcapes.gov.brnih.gov
The anti-HSV activity of this compound is attributed to its ability to inhibit viral attachment and penetration, as well as disrupt late events in the infection process. researchgate.netcapes.gov.brnih.govhealthdisgroup.us
| Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| XTT Assay | 3.6 ± 0.9 | 89 ± 1 | 25 |
| Plaque Reduction | 1.5 ± 0.2 | 89 ± 1 | 59 |
Antioxidant Research
This compound has been investigated for its antioxidant properties through various in vitro and cellular studies.
Free Radical Scavenging Capabilities (in vitro assays)
In acellular experiments, this compound has been shown to possess antioxidant activity. nih.gov In vitro assays are commonly used to evaluate the free radical scavenging capabilities of compounds. These assays measure the ability of an antioxidant to neutralize stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.netnih.govnih.govnih.govbanglajol.info While specific IC50 or EC50 values for this compound in these standard in vitro free radical scavenging assays were not consistently available across the search results, the general antioxidant potential in acellular settings has been noted. nih.gov
Modulation of Cellular Antioxidant Defense Systems (e.g., Nrf2 Pathway, Reduced Glutathione (B108866), Catalase)
This compound has been shown to modulate cellular antioxidant defense systems. In studies involving ethanol-induced gastric ulcer in rats, this compound at a dose of 100 mg/kg increased the levels of reduced glutathione (GSH) by 194% and catalase by 586%. thieme-connect.comresearchgate.netnih.govthieme-connect.de These findings suggest that this compound can enhance the activity of key endogenous antioxidants.
The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a crucial regulator of cellular defense against oxidative stress, controlling the expression of various antioxidant enzymes. msjonline.orgresearchgate.netijbs.comfrontiersin.org While the search results indicate that natural products can modulate the Nrf2 pathway msjonline.orgijbs.com, and this compound has been shown to suppress NF-κB activation thieme-connect.comresearchgate.netnih.govresearchgate.net, a direct mechanistic link detailing how this compound specifically modulates the Nrf2 pathway was not explicitly provided in the search snippets. However, its effect on increasing GSH and catalase levels suggests an influence on cellular antioxidant mechanisms which are often regulated by Nrf2. researchgate.net
Impact on Oxidative Stress Markers (e.g., Malondialdehyde)
This compound has been shown to impact markers of oxidative stress. Malondialdehyde (MDA) is a commonly used biomarker for lipid peroxidation, an indicator of oxidative stress. mdpi.comtobaccopreventioncessation.comnih.govsemanticscholar.org In the study on ethanol-induced gastric ulcer in rats, this compound (100 mg/kg) attenuated the ethanol-increased levels of malondialdehyde by 56%. thieme-connect.comresearchgate.netnih.gov This reduction in MDA levels indicates that this compound can mitigate oxidative damage.
Enzyme Inhibition Studies
Investigations into the biological activities of this compound have also included studies on its enzyme inhibitory potential. hmdb.ca
Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)
Some studies on plant extracts containing various compounds, including tannins, have explored the inhibition of glycosidase enzymes such as α-glucosidase and α-amylase. researchgate.netscielo.br These enzymes are involved in carbohydrate digestion. While one search result mentions that a leaf ethyl acetate (B1210297) fraction showed reasonable α-glucosidase and α-amylase inhibition researchgate.net, and another indicates that a different fraction revealed the highest α-glucosidase and α-amylase inhibition activity researchgate.net, direct and specific data on the enzyme inhibition activity of isolated this compound against α-glucosidase and α-amylase were not prominently detailed in the provided search snippets. However, this compound is listed as an enzyme inhibitor, including lipoxygenase and xanthine (B1682287) oxidase inhibitors. hmdb.ca
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of mediators implicated in inflammation and other biological processes foodb.ca. This compound has been identified as a lipoxygenase inhibitor. A study investigating compounds from Syzygium guineense leaves found that this compound exhibited inhibitory activity against 15-lipoxygenase with an IC50 value of 4.5 ± 0.3 μM nih.gov.
Topoisomerase-II Inhibition
Topoisomerase II is a crucial enzyme involved in managing DNA topology, essential for processes like replication, transcription, and cell division mdpi.com. Inhibitors of Topoisomerase II are utilized in cancer therapy mdpi.com. This compound has been described as a topoisomerase inhibitor that specifically targets DNA topoisomerase (ATP-hydrolysing), EC 5.99.1.3 (topoisomerase II) foodb.ca. This enzyme catalyzes the ATP-dependent breakage and rejoining of both DNA strands foodb.ca. This compound has been noted as a potent inhibitor of DNA Topoisomerase II in vitro jst.go.jp.
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is an enzyme in the purine (B94841) metabolism pathway that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid scbt.commdpi.com. Elevated uric acid levels are associated with conditions like gout scbt.com. Inhibiting xanthine oxidase can reduce uric acid production scbt.com. This compound has been identified as a xanthine oxidase inhibitor foodb.cahmdb.ca. Research on Syzygium guineense leaves showed that this compound inhibited xanthine oxidase activity nih.gov.
Protease Inhibition
Proteases are enzymes that break down proteins and are involved in numerous physiological and pathological processes. This compound has demonstrated protease inhibitory activity. Specifically, it has been evaluated for its inhibition of Hepatitis C virus (HCV) protease nih.gov. Studies have also explored the inhibitory effect of compounds, including this compound, on neutrophil elastase, a protease involved in inflammatory responses researchgate.netthieme-connect.com.
Other Biological Activities and Mechanistic Insights
Skeletal Muscle Satellite Cell Activation (in vitro and in vivo preclinical models)
Upregulation of Interleukin-6 (IL-6) mRNA Expression
Research indicates that this compound is associated with the upregulation of interleukin-6 (IL-6) mRNA expression. This effect has been observed in the context of skeletal muscle satellite cell activation. Studies have shown that this compound treatment significantly upregulated IL-6 mRNA expression in satellite cells in vitro. nih.govdntb.gov.uaresearchgate.netresearchgate.net This upregulation of IL-6 mRNA is considered essential for the activation and proliferation of satellite cells. nih.govdntb.gov.ua The activation of satellite cells by this compound appears to be linked to this increase in IL-6 mRNA expression. nih.govdntb.gov.uaresearchgate.netresearchgate.net
Conversely, compounds that did not activate satellite cells did not significantly alter IL-6 mRNA expression. nih.govresearchgate.net These findings suggest a correlation between this compound's ability to activate satellite cells and its influence on IL-6 gene expression. nih.govdntb.gov.uaresearchgate.netresearchgate.net
While some studies highlight this compound's ability to upregulate IL-6 mRNA in specific cell types like skeletal muscle satellite cells nih.govdntb.gov.uaresearchgate.netresearchgate.net, it is worth noting that other research in different contexts, such as studies on inflammation in keratinocytes, has shown this compound decreasing pro-inflammatory mediators, including IL-6 protein levels induced by TNF-α. nih.gov This suggests that the effect of this compound on IL-6 expression may be context- and cell-type dependent.
Here is a summary of the effect of this compound on IL-6 mRNA expression in skeletal muscle satellite cells:
| Treatment | IL-6 mRNA Expression (Fold Change vs Ctrl) | Significance (p-value) |
| Control | 1.00 | - |
| This compound (330 nM) | ~4.28 | < 0.01 |
| Hyperin (220 nM) | No significant change | > 0.05 |
| Quercitrin (220 nM) | No significant change | > 0.05 |
Note: Data is approximate based on visual interpretation of graphical data in source nih.gov.
Gastroprotective Effects (in vivo preclinical models)
This compound has demonstrated significant gastroprotective effects in in vivo preclinical models, particularly in studies involving ethanol-induced gastric ulcers in rats. researchgate.netmdpi.comthieme-connect.comnih.gov Ethanol-induced ulceration is a common model used to evaluate the protective activity of compounds against gastric damage. researchgate.netthieme-connect.comnih.gov
In these models, this compound administration has been shown to reduce the area of gastric ulcers. researchgate.netmdpi.comthieme-connect.comnih.gov For instance, in one study, this compound at doses of 25, 50, and 100 mg/kg reduced the ulcer area by 45%, 78%, and 99%, respectively, when compared to the ulcer control group. researchgate.netmdpi.comthieme-connect.comnih.gov Histological findings from these studies further support the protective effect of this compound against tissue alterations induced by ethanol. researchgate.netthieme-connect.comnih.gov The gastroprotective effect of this compound is attributed, in part, to its anti-inflammatory, antioxidant, and antiapoptotic properties. researchgate.netthieme-connect.comnih.gov
Here is a table summarizing the effect of this compound on ulcer area in ethanol-induced gastric ulcers in rats:
| Treatment Group | This compound Dose (mg/kg) | Ulcer Area Reduction (%) vs Ulcer Group |
| Ulcer Group | - | 0 |
| This compound Treated | 25 | 45 |
| This compound Treated | 50 | 78 |
| This compound Treated | 100 | 99 |
Data compiled from sources researchgate.netmdpi.comthieme-connect.comnih.gov.
Mucin Content Modulation
Modulation of mucin content is one of the mechanisms by which this compound exerts its gastroprotective effects. Mucin is a key component of the gastric mucosal barrier, providing a protective layer against the harsh environment of the stomach, including acid and pepsin. unizik.edu.ng
Studies have shown that this compound can increase mucin content in the gastric mucosa. researchgate.netmdpi.comthieme-connect.comnih.gov In ethanol-induced gastric ulcer models in rats, administration of this compound at a dose of 100 mg/kg increased mucin content by 1.8-fold. researchgate.netmdpi.comthieme-connect.comnih.gov This increase in mucin contributes to strengthening the gastric mucosal barrier and protecting the underlying tissue from damage. ijper.org
Here is a summary of the effect of this compound on gastric mucin content:
| Treatment Group | This compound Dose (mg/kg) | Mucin Content Increase (Fold Change) vs Ulcer Group |
| Ulcer Group | - | 1.0 |
| This compound Treated | 100 | 1.8 |
Data compiled from sources researchgate.netmdpi.comthieme-connect.comnih.gov.
Gastric Acidity Regulation
Regulation of gastric acidity is another mechanism involved in the gastroprotective effects of this compound. Excessive gastric acid can exacerbate damage to the gastric mucosa, particularly in conditions like ulcers. unizik.edu.ng
This compound has been shown to reduce gastric acidity in in vivo preclinical models. researchgate.netmdpi.comthieme-connect.comnih.gov In studies using ethanol-induced gastric ulcers in rats, a dose of 100 mg/kg of this compound reduced gastric acidity by 42% to 48%. researchgate.netmdpi.comthieme-connect.comnih.gov By lowering gastric acidity, this compound helps to mitigate the corrosive effects of acid on the stomach lining, thereby contributing to its protective action. unizik.edu.ng
Here is a summary of the effect of this compound on gastric acidity:
| Treatment Group | This compound Dose (mg/kg) | Gastric Acidity Reduction (%) vs Ulcer Group |
| Ulcer Group | - | 0 |
| This compound Treated | 100 | 42-48 |
Data compiled from sources researchgate.netmdpi.comthieme-connect.comnih.gov.
Heat Shock Protein-70 (HSP-70) Induction
The induction of Heat Shock Protein-70 (HSP-70) is a significant mechanism contributing to the gastroprotective effects of this compound. HSP-70 are a family of proteins that act as molecular chaperones and play a crucial role in cellular protection and repair under stress conditions, including those induced by ethanol. researchgate.netthieme-connect.comnih.govsciencegate.appcannalib.eu
Here is a summary of the effect of this compound on HSP-70 expression:
| Treatment Group | This compound Dose (mg/kg) | HSP-70 Expression Increase (Fold Change) vs Ulcer Group |
| Ulcer Group | - | 1.0 |
| This compound Treated | 100 | Up to 4.9 |
Data compiled from sources researchgate.netthieme-connect.comnih.gov.
Structure Activity Relationship Sar Studies of Casuarinin and Its Analogues
Elucidation of Key Structural Features Essential for Biological Activities
Casuarinin is classified as an ellagitannin, characterized by an open-chain D-glucose core esterified with two (S)-hexahydroxydiphenoyl (HHDP) groups. wikipedia.orgwikidata.orgwikidata.org A defining feature of this compound and closely related ellagitannins like stachyurin, castalagin, and vescalagin (B1683822) is the presence of a C-glycosidic bond linking the open-chain D-glucose moiety to a phenol (B47542) aromatic ring. wikipedia.orgsemanticscholar.orgthegoodscentscompany.comfishersci.finih.gov This C-glycosidic linkage is considered a significant structural element that influences the generation of analogues and the expression of biological activities. thegoodscentscompany.comfishersci.finih.gov
Application of Computational Approaches in SAR Analysis (e.g., Molecular Docking)
Computational approaches, particularly molecular docking, have been widely applied in the SAR analysis of this compound and its potential interactions with various biological targets. These studies provide valuable insights into the binding affinity and modes of interaction between this compound and target proteins.
Molecular docking simulations have been conducted to evaluate the binding potential of this compound to proteins involved in cardiovascular disorders, including human angiotensin receptor (PDB ID: 4YAY), P38 mitogen-activated protein kinase (PDB ID: 4DLI), 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (PDB ID: 1HW9), and human C-reactive protein (PDB ID: 1B09). wikipedia.orgwikidata.orgfishersci.com this compound demonstrated favorable binding affinities to these targets, often exhibiting better binding modes and energies compared to some standard drugs used for these conditions. wikipedia.org
Reported binding energies from molecular docking studies of this compound with these cardiovascular targets include values such as -9.678 kcal/mol with 1B09, -10.685 kcal/mol with 1HW9, -9.216 kcal/mol with 4DLI, and -18.276 kcal/mol with 4YAY. wikipedia.org Other docking studies reported similar strong binding with slightly different energy values, such as -15.4 kcal/mol (1B09), -12.0 kcal/mol (1HW9), -17.0 kcal/mol (4DLI), and -21.0 kcal/mol (4YAY). wikidata.orgfishersci.com
Molecular dynamics simulations have further explored the stability of the complexes formed between this compound and these target proteins, revealing that key protein contacts are largely maintained over time. wikipedia.org Binding free energy calculations, such as those using the MM-GBSA approach, have also supported the strong inhibitory potential of this compound against these proteins. wikipedia.org Interactions observed in these computational studies often involve hydrogen bonding, Van der Waals forces, and pi-stacking interactions between this compound and amino acid residues in the protein binding sites. wikipedia.orgfishersci.com
Beyond cardiovascular targets, molecular docking studies have also evaluated this compound's interactions with enzymes like human pancreatic α-amylase and human lysosomal α-glucosidase, suggesting its potential in managing conditions like diabetes by showing promising binding results compared to some existing antidiabetic drugs. nih.gov Computational virtual screening and docking approaches have also been utilized to identify potential inhibitors for other targets, such as the PSFL protein implicated in Alzheimer's disease, where a related compound, casuarictin (B1680760), was investigated. thegoodscentscompany.com
These computational studies play a vital role in predicting potential biological activities, identifying likely binding sites, and guiding the design of this compound analogues for further experimental investigation. plos.org
Molecular Docking Binding Energies of this compound with Cardiovascular Targets
| Target Protein (PDB ID) | Binding Energy (kcal/mol) wikipedia.org | Binding Energy (kcal/mol) wikidata.orgfishersci.com |
| Human C-reactive protein (1B09) | -9.678 | -15.4 |
| HMG-CoA reductase (1HW9) | -10.685 | -12.0 |
| P38 MAPK (4DLI) | -9.216 | -17.0 |
| Human angiotensin receptor (4YAY) | -18.276 | -21.0 |
Preclinical Pharmacological Evaluation and Models
In Vitro Cellular Models for Bioactivity Assessment
In vitro cellular models are widely used to investigate the specific biological activities of casuarinin at the cellular level. These models allow for controlled experiments to elucidate mechanisms and evaluate effects on various cell types.
Caco-2 cells, derived from human colon adenocarcinoma, are a standard model for assessing intestinal permeability and predicting oral drug absorption. enamine.netmedtechbcn.comwur.nlsygnaturediscovery.com These cells form a monolayer resembling the intestinal epithelium, complete with tight junctions and relevant transporters, making them suitable for studying passive diffusion and potential interactions with efflux transporters. enamine.netmedtechbcn.comsygnaturediscovery.com The permeability across the Caco-2 monolayer, expressed as the apparent permeability coefficient (Papp), correlates well with human intestinal absorption. medtechbcn.comwur.nl While useful, this model may have limitations for highly lipophilic or water-insoluble compounds. wur.nl
Beyond permeability, various cell lines are employed to study this compound's diverse bioactivities. For instance, studies have investigated its effects on skeletal muscle satellite cells (SCs). This compound has been shown to activate SCs in vitro, promoting cell cycle progression as indicated by increased BrdU incorporation. dntb.gov.uanih.gov This activation was associated with the upregulation of interleukin-6 (IL-6) mRNA expression, a key factor in SC activation and proliferation. dntb.gov.uanih.gov
This compound has also demonstrated activity in models of oxidative stress and inflammation. It has shown antioxidant effects in MDCK cells subjected to hydrogen peroxide-induced oxidative stress and anti-inflammatory effects in HaCaT cells by inhibiting NF-κB signaling. spandidos-publications.com Furthermore, studies exploring its antifungal properties have utilized Candida strains, including C. albicans and C. krusei. researchgate.netmdpi.com While this compound exhibited some antifungal activity, particularly against C. krusei, the activity of fractions containing this compound was sometimes greater, suggesting potential synergistic effects with other compounds. researchgate.netmdpi.com this compound itself was not cytotoxic to mammalian fibroblast cells at concentrations significantly higher than those showing antifungal activity against certain Candida species. researchgate.netmdpi.com
Cellular models are also used to investigate the anti-tumor potential of compounds. While not explicitly detailed for this compound in the provided snippets regarding cancer cell lines in vitro, related ellagitannins have shown anti-cancer activities and the ability to modulate pro-inflammatory mediators like IL-6, TNF-α, and IL-1β in cancer stem cells. researchgate.net
In Vivo Animal Models for Preclinical Investigations
In vivo animal models are essential for evaluating the pharmacological effects of this compound in a complex biological system, assessing its efficacy in disease models, and providing data on its behavior in a living organism. docuply.io Various animal species and models are utilized depending on the specific research question and the condition being studied.
Rodent models, such as mice and rats, are commonly used in preclinical investigations. nih.gov Mouse models have been employed to study the protective role of this compound against conditions like 5-fluorouracil (B62378) (5-FU)-induced intestinal mucositis. In this model, this compound administration significantly improved body weight loss and reduced food intake induced by 5-FU. cgu.edu.twresearchgate.net It also demonstrated effects on villus atrophy, intestinal crypt proliferation, inflammation, and intestinal barrier dysfunction. researchgate.net Furthermore, this compound was shown to reverse 5-FU-induced gut microbiota dysbiosis in this mouse model. researchgate.netdntb.gov.ua
Rat models have been used to evaluate the gastroprotective activity of this compound, for example, against ethanol-induced gastric ulcers. Studies in rats have shown that this compound can reduce ulcer area, increase mucin content, decrease acidity, and modulate levels of antioxidants (reduced glutathione (B108866), catalase) and inflammatory markers (malondialdehyde, TNF-α, caspase-3, NF-κB, COX-2, iNOS). researchgate.netmdpi.com Oral administration of this compound to rats has also been shown to activate skeletal muscle satellite cells in normal muscle. dntb.gov.uamdpi.comresearchgate.net
Zebrafish xenograft models offer a rapid and cost-effective platform for preclinical evaluation, particularly in cancer research and studying processes like neovascularization. semanticscholar.orgfrontiersin.orgnih.gov These models involve injecting human cancer cells into zebrafish embryos or larvae. semanticscholar.orgfrontiersin.orgnih.gov The transparency of zebrafish embryos allows for real-time visualization of tumor growth, metastasis, and the effects of potential therapeutic agents. semanticscholar.orgfrontiersin.orgmdpi.comunimi.it While the adaptive immune system is not fully mature in early larval stages, allowing for xenograft studies without immediate rejection, the innate immune system is present and can be studied in the context of the compound's effects. frontiersin.orgmdpi.com Zebrafish xenograft models have been used to assess the efficacy of various anti-cancer agents and study the interaction between cancer cells and immune cells. frontiersin.orgnih.govmdpi.com
Animal models are also used to study inflammatory conditions beyond the gastrointestinal tract. For instance, rodent models like Collagen-Induced Arthritis (CIA) in mice and Adjuvant-Induced Arthritis (AIA) in rats are used to mimic rheumatoid arthritis and evaluate potential topical treatments, assessing efficacy, safety, and pharmacokinetics. jyoungpharm.org
Data from In Vivo Animal Models:
| Animal Model | Condition Studied | Key Findings Related to this compound | Source |
| Mouse | 5-FU-induced intestinal mucositis | Improved body weight and food intake, reversed villus atrophy, restored crypt proliferation, suppressed inflammation, improved intestinal barrier, reversed gut microbiota dysbiosis. | cgu.edu.twresearchgate.netdntb.gov.ua |
| Rat | Ethanol-induced gastric ulcer | Reduced ulcer area, increased mucin, decreased acidity, modulated antioxidants (GSH, catalase), reduced inflammatory markers (MDA, TNF-α, caspase-3, NF-κB, COX-2, iNOS). | researchgate.netmdpi.com |
| Rat | Normal skeletal muscle | Activated skeletal muscle satellite cells. | dntb.gov.uamdpi.comresearchgate.net |
| Zebrafish (xenograft) | Tumor growth, metastasis, neovascularization | Used as a platform to evaluate anti-cancer agents and study tumor biology and immune cell interactions. Specific studies on this compound's direct effects in this model were not detailed in the provided snippets. | semanticscholar.orgfrontiersin.orgnih.govmdpi.comunimi.it |
Pharmacokinetic Research Considerations in Preclinical Development
Pharmacokinetic (PK) studies are a critical component of preclinical development, providing essential information on how a compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. docuply.iosrce.hr This information is vital for understanding the compound's exposure levels, determining appropriate dosing regimens for further preclinical and potential clinical studies, and identifying potential species differences. docuply.ionih.govcn-bio.com
In preclinical development, PK studies are typically conducted in animal models. docuply.iosrce.hr These studies help to characterize the compound's bioavailability, which is the fraction of the administered dose that reaches the systemic circulation in an unchanged form. cn-bio.com Oral bioavailability, in particular, is a key parameter influencing the effectiveness of orally administered drugs. enamine.netcn-bio.com However, extrapolating PK parameters, including bioavailability, from animals to humans can be challenging due to physiological and metabolic differences between species. cn-bio.comnih.gov The correlation between animal and human bioavailability data has been shown to be poor for many drugs. cn-bio.com
In vitro systems are also utilized in pharmacokinetic research, particularly for assessing absorption and metabolism. Caco-2 cell permeability assays, as discussed earlier, are used to predict intestinal absorption. enamine.netmedtechbcn.comwur.nlsygnaturediscovery.com Metabolic stability testing can be performed using in vitro models such as liver microsomes, hepatocytes, or cDNA-expressed enzymes to understand how the compound is metabolized. srce.hr These in vitro methods can help identify metabolic pathways and potential metabolites. srce.hr Ellagitannins, including this compound, are known to undergo extensive biotransformation by gut microbiota upon reaching the intestine, forming metabolites like urolithins, which are considered to contribute to their in vivo health effects. dntb.gov.uaresearchgate.netresearchgate.net Ex vivo cultures of human gut microbiota have been used to study the metabolic fate of ellagitannins and the formation of urolithins. researchgate.net
While in vivo animal studies provide a comprehensive PK profile, they are often time-consuming and expensive. srce.hr Therefore, a common strategy involves conducting preliminary in vitro assays to prioritize compounds and inform the design of subsequent in vivo studies. srce.hr
Methodological Limitations and Advancements in Preclinical Modeling
Preclinical modeling, while essential, has inherent limitations, and ongoing advancements aim to improve the predictability and relevance of these models to human physiology.
A significant limitation of in vivo animal models is the species difference in physiology, metabolism, and immune responses, which can lead to discrepancies when extrapolating findings to humans. cn-bio.comnih.govfrontiersin.org For example, animal models may have different expression levels of metabolic enzymes compared to humans, affecting drug metabolism and bioavailability. cn-bio.com The complexity of human diseases and the intricate interplay of biological mechanisms are also challenging to fully replicate in animal models. frontiersin.org Furthermore, the development and implementation of new animal models, particularly surgical models, can be challenging due to a lack of detailed published methods and the complexity of the procedures. labroots.com
In vitro models, while offering controlled environments and higher throughput, may lack the complexity of a complete biological system. Simple in vitro models cannot fully replicate the systemic effects of a drug or the interactions between different organs and systems. cn-bio.com For instance, traditional in vitro assays may be limited in their physiological relevance compared to the in vivo environment. cn-bio.com
Advancements in preclinical modeling aim to address these limitations. The development of more sophisticated in vitro systems, such as organ-on-a-chip models, is one such advancement. cn-bio.com These models can recreate the function and interaction of multiple organs, such as the gut and liver, to better emulate the dynamics of drug absorption and metabolism, potentially providing more accurate predictions of human oral bioavailability. cn-bio.com
Improved understanding and characterization of animal models are also ongoing. Research focuses on selecting appropriate animal models that best mimic the clinical situation of a particular disease to ensure that preclinical therapy testing is relevant. frontiersin.org For example, using aged mice in preclinical cancer research may provide more accurate predictions of treatment response in older human patients, where cancer is more commonly diagnosed. frontiersin.org
In the context of this compound and other ellagitannins, understanding the role of gut microbiota in their metabolism is a crucial advancement. researchgate.netresearchgate.net Studies using ex vivo human gut microbiota cultures provide insights into the formation of bioactive metabolites like urolithins, which may be responsible for the observed health effects in vivo. researchgate.net This highlights the importance of considering the metabolic transformation of compounds by the microbiome when interpreting preclinical data.
Despite advancements, challenges remain in accurately predicting human responses based solely on preclinical data. A combination of improved in vitro models, carefully selected and characterized in vivo models, and a deeper understanding of factors like gut microbiota metabolism is necessary to enhance the translational value of preclinical research.
Biosynthetic Pathways and Metabolic Aspects of Casuarinin
Proposed Biosynthetic Routes of Casuarinin in Plant Systems
The biosynthesis of ellagitannins, including this compound, in plants is understood to primarily originate from the shikimate pathway, which leads to the formation of gallic acid. nih.govnih.gov Gallic acid (3,4,5-trihydroxybenzoic acid) is a key precursor for both gallotannins and ellagitannins. nih.gov
The initial steps in the ellagitannin biosynthetic pathway involve the enzymatic formation of 1-O-galloyl-β-D-glucose from gallic acid and UDP-glucose, catalyzed by UDP-glucose:gallic acid glucosyltransferase (UGT). nih.govmdpi.com This is followed by sequential galloylation to produce 1,2,3,4,6-penta-O-galloyl-β-D-glucose, a central intermediate in the biosynthesis of hydrolyzable tannins. nih.gov
A crucial step in the formation of ellagitannins is the oxidative coupling of two neighboring galloyl groups within the pentagalloyl glucose molecule. nih.gov This oxidative dehydrogenation leads to the formation of the hexahydroxydiphenoyl (HHDP) moiety, a characteristic structural feature of ellagitannins. nih.govnih.gov Enzymes such as laccase-type phenol (B47542) oxidases are implicated in catalyzing this oxidative coupling. nih.gov
In the proposed biosynthetic route to this compound, 1,2,3,4,6-pentagalloyl-glucose is further elaborated through oxidative dehydrogenation, leading to the formation of intermediates such as tellimagrandin II and casuarictin (B1680760). wikipedia.org this compound is an isomer of casuarictin. wikipedia.org Following the conversion of casuarictin to pedunculagin (B3056322), the pyranose ring of the glucose core is thought to open, leading to the formation of a family of compounds that includes casuariin, this compound, castalagin, and castalin, as well as vescalagin (B1683822) and vescalin. wikipedia.org
This compound is specifically classified as a C-glycosidic ellagitannin of the this compound-type. mdpi.com This classification highlights a unique structural feature: a C-C linkage between carbon-1 of an open-chain glucose core and carbon-2' of a galloyl-derived unit, which in the case of this compound-type ellagitannins, includes an HHDP unit. mdpi.com
Enzymatic Transformations and Precursors in Ellagitannin Metabolism
The biosynthesis of ellagitannins involves a suite of enzymatic transformations. As mentioned, UDP-glucose:gallic acid glucosyltransferase (UGT) catalyzes the formation of the initial galloyl glucose ester. nih.govmdpi.com Subsequent galloyltransferases are involved in the sequential addition of galloyl groups to form pentagalloyl glucose. mdpi.com
The formation of the HHDP group, central to ellagitannin structure, is catalyzed by oxidative enzymes, such as laccases. nih.gov These enzymes facilitate the C-C bond formation between adjacent galloyl residues. nih.govnih.gov
While the initial steps involving galloylation and HHDP formation are relatively well-established, the specific enzymatic steps leading to the complex structure of this compound from intermediates like casuarictin and pedunculagin, particularly the opening of the glucose ring and the formation of the C-glycosidic bond, are areas of ongoing research. Studies on the total synthesis of this compound have explored the construction of the C-glycosidic bond and the (S)-hexahydroxydiphenoyl (HHDP) groups, providing insights into the potential chemical transformations involved in its formation in plants. researchgate.netacs.org For instance, the oxidative coupling of a 2,3-O-digalloylglucose derivative has been shown to yield the (S)-HHDP group with high stereoselectivity in synthetic schemes. researchgate.net
Precursors in ellagitannin metabolism primarily include products of the shikimate pathway, with gallic acid and 1,2,3,4,6-penta-O-galloyl-β-D-glucose being central intermediates. nih.govfrontiersin.org Other ellagitannins like tellimagrandin II, casuarictin, and pedunculagin are considered precursors or intermediates in the biosynthesis of more complex ellagitannins like this compound. wikipedia.orgfrontiersin.org
Bioconversion and Metabolite Profiling of this compound in Preclinical Biological Systems
Upon ingestion, ellagitannins like this compound undergo significant bioconversion, primarily through hydrolysis and the action of the gut microbiota. mdpi.comnih.govd-nb.info The limited bioavailability of intact ellagitannins suggests that their biological activities may be mediated by their metabolites. mdpi.comnih.govmdpi.com
In the gastrointestinal tract, ellagitannins are hydrolyzed, releasing ellagic acid and other phenolic compounds. mdpi.comnih.govd-nb.info Ellagic acid, a dilactone of hexahydroxydiphenic acid, is a key hydrolysis product of ellagitannins. nih.govmdpi.comwikipedia.org Subsequently, ellagic acid is further metabolized by gut microbiota into a series of more bioavailable compounds known as urolithins. nih.govmdpi.comnih.govnih.govwikipedia.org
Metabolite profiling studies in preclinical biological systems, such as rats and potentially in vitro models utilizing gut microflora, aim to identify and characterize the compounds formed from this compound. While specific metabolite profiling data solely for this compound in preclinical systems is not extensively detailed in the provided search results, the metabolic fate of ellagitannins in general provides a strong indication. Studies on other ellagitannins like geraniin (B209207) and those found in walnuts and pomegranates show that urolithins (e.g., urolithin A, B, C, and D) are major metabolites detected in biological fluids like plasma and urine. nih.govd-nb.infonih.govmdpi.com
The bioconversion of ellagitannins to urolithins is mediated by the gut microbiota through a series of enzymatic reactions, including hydrolysis, reduction, and dihydroxylation. nih.gov The specific urolithin profile can vary depending on the individual's gut microbiota composition. mdpi.comnih.gov
Preclinical studies investigating the biological effects of ellagitannin-rich extracts or isolated ellagitannins often involve metabolite profiling to understand which compounds are absorbed and potentially responsible for the observed activities. For example, studies on ellagitannin-rich foods have identified urolithins as key metabolites in plasma and urine, suggesting their role as the bioactive forms. nih.govd-nb.infonih.gov
While direct metabolite profiling of this compound in preclinical systems was not prominently featured, research on related ellagitannins confirms that the metabolic breakdown to ellagic acid and subsequent microbial transformation to urolithins is a common pathway. nih.govmdpi.comnih.govd-nb.infonih.govwikipedia.org Techniques like LC-MS are commonly used for metabolite profiling of plant extracts and their bioconversion products in biological matrices. waocp.orgresearchgate.net
Data on the relative abundance of this compound and its potential metabolites in plant tissues or after bioconversion can be obtained through detailed metabolomic analyses. For example, a metabolomics study on Alnus rubra identified this compound along with other ellagitannins and their precursors. frontiersin.org
Here is a table summarizing some key compounds involved in the biosynthesis and metabolism of this compound and other ellagitannins:
| Compound Name | Role (Biosynthesis/Metabolism) |
| Gallic acid | Biosynthesis precursor |
| 1-O-galloyl-β-D-glucose | Biosynthesis intermediate |
| 1,2,3,4,6-penta-O-galloyl-β-D-glucose | Biosynthesis intermediate |
| Hexahydroxydiphenoyl (HHDP) group | Structural component, formed during biosynthesis |
| Tellimagrandin II | Biosynthesis intermediate |
| Casuarictin | Biosynthesis intermediate |
| Pedunculagin | Biosynthesis intermediate |
| Ellagic acid | Hydrolysis product, metabolism intermediate |
| Urolithin A | Metabolism product |
| Urolithin B | Metabolism product |
| Urolithin C | Metabolism product |
| Urolithin D | Metabolism product |
This table provides a simplified overview of the interconnectedness of these compounds within the context of this compound's origin and fate in biological systems.
Future Perspectives and Research Directions for Casuarinin
Identification of Unexplored Biological Activities and Further Therapeutic Potential
While casuarinin has demonstrated antioxidant, anti-inflammatory, antiviral, and anticancer activities, there remain unexplored biological activities and therapeutic potentials. Existing research highlights its antiviral activity against herpes simplex virus type 2 by inhibiting adhesion and penetration. frontiersin.orgresearchgate.net this compound has also shown anti-inflammatory effects by suppressing the production of certain chemokines and inhibiting signaling pathways like NF-κB and STAT1 in cell lines. researchgate.net The compound has also demonstrated antiproliferative activity in certain cancer cells by blocking cell cycle progression and inducing apoptosis. researchgate.net Future research should focus on systematically screening this compound against a wider range of biological targets and disease models. This includes investigating its potential in neglected tropical diseases, where some tannins, including this compound, have shown promising leishmanicidal activity. mdpi.com Further exploration of its effects on oxidative stress-related conditions, given its antioxidant properties, is also warranted. frontiersin.org Identifying the specific molecular targets and pathways involved in these observed activities is crucial for understanding its full therapeutic potential. frontiersin.org
Development of Advanced Synthetic Methodologies for Novel Analogues
The structural complexity of this compound, an ellagitannin with a C-glycosidic bond and multiple hexahydroxydiphenoyl (HHDP) groups, presents challenges and opportunities for synthetic chemists. researchgate.netnih.gov Advanced synthetic methodologies are needed to overcome these complexities and enable the creation of novel this compound analogues. researchgate.netengineering.org.cn Total synthesis approaches have been developed, focusing on the stereoselective construction of the C-glycosidic bond and the introduction of HHDP groups. researchgate.netnih.gov These synthetic methods facilitate future structure-activity relationship (SAR) studies, which are essential for understanding how structural modifications influence biological activity. researchgate.net Developing more efficient and potentially biomimetic synthetic routes could improve yields and enable the creation of diverse libraries of analogues with potentially enhanced or altered biological profiles. engineering.org.cn Such advancements are critical for optimizing the therapeutic potential of this compound and its derivatives.
Integration of Multi-Omics Approaches in Mechanistic Elucidations
Understanding the intricate molecular mechanisms underlying this compound's biological activities requires comprehensive approaches. The integration of multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful avenue for gaining deeper mechanistic insights. mdpi.commedrxiv.orgnih.gov By analyzing changes at multiple biological levels in response to this compound treatment, researchers can identify affected genes, proteins, and metabolic pathways. This can help to fully elucidate how this compound exerts its anti-inflammatory, antiviral, or anticancer effects at a systems level. researchgate.net Multi-omics data can also reveal off-target effects and provide a more complete picture of the compound's biological impact. mdpi.com Advanced computational tools and bioinformatics are essential for integrating and interpreting the large datasets generated by multi-omics studies. medrxiv.orgnih.gov
Design and Validation of Advanced in vitro and in vivo Preclinical Models
While in vitro studies have provided initial evidence of this compound's bioactivities, there is a recognized need for more advanced in vitro and in vivo preclinical models to validate these findings and assess therapeutic efficacy in more complex biological systems. frontiersin.orgresearchgate.net Current research sometimes highlights limitations due to a lack of sufficient in vivo studies. frontiersin.org Future research should prioritize the development and utilization of relevant and predictive animal models that accurately mimic human disease conditions where this compound is hypothesized to have therapeutic potential. frontiersin.orgphysiology.org This includes models for viral infections, inflammatory disorders, and various types of cancer. researchgate.netresearchgate.net Furthermore, developing more sophisticated in vitro models, such as 3D cell cultures or organ-on-a-chip systems, can provide more physiologically relevant data than traditional 2D cell cultures. mdpi.com Validation of these models against clinical outcomes, where possible, is crucial for ensuring their translational relevance.
Strategies for Overcoming Research Challenges in Complex Natural Product Investigations
Research into complex natural products like this compound faces several inherent challenges. These include difficulties in isolation and purification from natural sources, potential variability in compound concentration depending on the source, and the complexity of their chemical structures which can complicate synthesis and analysis. mdpi.comresearchgate.net Low bioavailability and rapid metabolism can also limit the in vivo efficacy of natural products. frontiersin.orgmdpi.com Strategies to overcome these challenges in this compound research include developing more efficient and scalable isolation and purification techniques. researchgate.net Utilizing advanced analytical tools, such as high-resolution mass spectrometry and NMR, is crucial for accurate characterization and quantification. researchgate.net Addressing bioavailability issues may involve formulation strategies or the development of more stable and bioavailable analogues through synthetic efforts. frontiersin.org Furthermore, interdisciplinary collaboration between botanists, chemists, pharmacologists, and computational biologists is essential for a comprehensive approach to investigating complex natural products. frontiersin.org Leveraging advancements in artificial intelligence and machine learning can also aid in data analysis, target identification, and predicting compound properties. dypvp.edu.in
Q & A
Basic: What experimental protocols are recommended to determine the purity and structural identity of newly isolated Casuarinin?
To confirm the identity and purity of this compound, researchers should combine chromatographic and spectroscopic techniques. For novel isolates, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for structural elucidation, while high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (LC-ESI-MS) validates purity . For known compounds, cross-reference retention times and spectral data with literature. Quantitative purity assessment requires triplicate HPLC runs with a calibrated standard curve .
Basic: What in vitro assays are suitable for evaluating this compound’s bioactivity in antioxidant or enzyme inhibition studies?
Standardized antioxidant assays include DPPH radical scavenging, FRAP (ferric reducing ability), and ORAC (oxygen radical absorbance capacity), with ascorbic acid as a positive control. For enzyme inhibition (e.g., EGFR in cancer studies), use kinetic assays measuring IC₅₀ values via spectrophotometry or fluorescence-based plate readers. Include triplicate technical replicates and validate results with positive controls (e.g., erlotinib for EGFR) .
Advanced: How can researchers resolve contradictions between this compound’s high binding energy and its elevated inhibition constant (Ki) in molecular docking studies?
Discrepancies between binding energy (−2.44 kcal/mol) and Ki (16.40 mM) may arise from force field limitations or solvent effects in silico. Validate docking results with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Complement with in vitro binding assays (e.g., surface plasmon resonance) to measure actual dissociation constants (Kd) .
Advanced: What computational methods are optimal for predicting this compound’s regioselective reactivity in redox reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map local reactivity using Fukui indices and molecular electrostatic potential (MEP) surfaces. Global reactivity descriptors (e.g., chemical hardness, electrophilicity index) derived from HOMO-LUMO gaps via Koopmans’ theorem identify electron-donating tendencies (ω⁻ > ω⁺ in this compound) . Pair with cyclic voltammetry to experimentally validate redox potentials .
Advanced: What synthetic strategies improve the stereoselectivity of this compound’s C-glycosylation step during total synthesis?
Thermodynamically controlled C-glycosylation (e.g., oxonium ion intermediates) enhances stereoselectivity. DFT-guided optimization of reaction conditions (e.g., solvent polarity, temperature) can stabilize transition states. Use orthogonal protecting groups (e.g., benzyl for hydroxyls) to prevent undesired side reactions. Post-synthetic deprotection via hydrogenolysis yields stereochemically pure products .
Advanced: How does this compound’s electron-donating behavior influence its interactions with biological targets?
This compound’s electron-donating capacity (ω⁻ = 2.87 eV) promotes interactions with electron-deficient residues (e.g., Arg803/Arg841 in EGFR). Use quantum mechanical/molecular mechanical (QM/MM) simulations to model charge transfer during binding. Experimentally, probe via competitive assays with electron-accepting cofactors (e.g., NAD⁺) .
Basic: What key steps should be prioritized in experimental design for this compound’s pharmacological studies?
Define dose ranges using preliminary cytotoxicity assays (e.g., MTT on normal and cancer cell lines). Include vehicle controls and blinded replicates. For in vivo models, calculate sample size via power analysis (α = 0.05, power ≥80%). Use LC-MS/MS to monitor pharmacokinetics (e.g., Cmax, T½) .
Advanced: What methodologies address this compound’s low bioavailability in preclinical pharmacological studies?
Employ nano-encapsulation (e.g., liposomes, PLGA nanoparticles) to enhance solubility. Use pro-drug approaches (e.g., esterification of hydroxyl groups) to improve membrane permeability. Validate bioavailability via comparative pharmacokinetic studies (IV vs. oral administration) and tissue distribution profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
